molecular formula C7H9ClO B8073797 (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

Cat. No.: B8073797
M. Wt: 144.60 g/mol
InChI Key: PQRKEKMZLKKQOP-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2 and a chlorine substituent at position 2. Its stereochemistry (1R,3S,4S) significantly influences its physical properties and reactivity. This compound is structurally related to camphor derivatives, with variations in substituents and stereochemistry affecting applications in organic synthesis, pharmaceuticals, and materials science .

Key properties include:

  • Molecular formula: C₁₀H₁₅ClO (inferred from brominated analogs in ).
  • Stereochemical complexity: Three defined stereocenters (positions 1, 3, and 4).
  • Synthetic routes: Typically derived from camphor or bicyclo[2.2.1]heptan-2-one precursors via halogenation or functional group interconversion .

Properties

IUPAC Name

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKEKMZLKKQOP-JKUQZMGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the compound to (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: LiAlH₄, ether solvent, and low temperatures.

  • Substitution: Various nucleophiles (e.g., hydroxide, alkoxide) and polar aprotic solvents.

Major Products Formed:

  • Oxidation: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione.

  • Reduction: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

a. Brominated Analog: (1R,3S,4S)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
  • Molecular formula : C₁₀H₁₅BrO .
  • Key differences : Bromine’s larger atomic radius and higher polarizability compared to chlorine result in distinct reactivity. For example, brominated derivatives exhibit faster nucleophilic substitution rates in SN2 reactions .
  • Applications : Used in asymmetric catalysis and as intermediates in pharmaceutical synthesis .
b. Chlorinated Derivatives
  • (1R,3S,4S)-3-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one : Shares the same bicyclic framework but includes additional methyl groups. Methyl substituents enhance steric hindrance, reducing reactivity toward bulky electrophiles .

Non-Halogenated Bicyclo[2.2.1]heptan-2-one Derivatives

a. (1R,4S)-Bicyclo[2.2.1]heptan-2-one (Norcamphor)
  • Molecular formula : C₇H₁₀O .
  • Key differences: Absence of chlorine and methyl groups results in lower molecular weight (110.156 g/mol) and higher volatility. Norcamphor is a common starting material for synthesizing chiral ligands and fragrances .
  • NMR data : ¹H NMR signals at δ 2.88 (s, 1H) and δ 1.41 (m, 3H) highlight differences in proton environments compared to halogenated analogs .
b. Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
  • Molecular formula : C₁₀H₁₆O.
  • Key differences : Additional methyl groups at positions 1, 7, and 7 enhance hydrophobicity and thermal stability. Camphor is widely used in essential oils (e.g., 47.06% in C. 'xiangyun' oil) and as a plasticizer .

Functionalized Derivatives

a. Amino-Substituted: (1R,3S,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Hydrochloride
  • Molecular formula: C₁₀H₁₈ClNO .
  • Key differences: The amino group introduces hydrogen-bonding capability, making it useful in medicinal chemistry for targeting enzyme active sites. Its hydrochloride salt improves solubility in polar solvents .
b. Hydroxy-Substituted: (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
  • Synthesis: Derived from ketone precursors via borohydride reduction (e.g., 95% yield using NaBH₄ in methanol) .
  • Applications : Serves as a chiral ligand in asymmetric diethylzinc additions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one C₁₀H₁₅ClO 198.68 Cl at C3 Not reported
(1R,3S,4S)-3-Bromo Analog C₁₀H₁₅BrO 231.13 Br at C3 Not reported
Norcamphor C₇H₁₀O 110.16 None 142–144
Camphor C₁₀H₁₆O 152.23 Me at C1, C7, C7 175–177

Key Research Findings

Steric and Electronic Effects: Chlorine’s electronegativity increases the ketone’s electrophilicity, enhancing its reactivity in nucleophilic additions compared to methyl- or amino-substituted analogs .

Chiral Applications : The (1R,3S,4S) configuration enables use in asymmetric catalysis, with diol derivatives achieving >90% enantiomeric excess in diethylzinc reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.